ICI-D 7114 (hydrochloride)

Description

Contextualization within β-Adrenoceptor Agonist Research Paradigms

The study of β-adrenoceptors, a class of G protein-coupled receptors that respond to catecholamines like adrenaline, has been a cornerstone of pharmacology for decades. Research paradigms have traditionally focused on the β1 and β2-adrenoceptor subtypes, which are known to mediate cardiac function and smooth muscle relaxation, respectively. The discovery of an "atypical" β-adrenoceptor, later classified as the β3-adrenoceptor, opened a new frontier in research. nih.gov

Initial investigations into this third β-adrenoceptor subtype were driven by observations that certain metabolic processes, particularly lipolysis in rodent adipocytes, did not fit the established pharmacological profiles of β1 and β2 receptors. nih.gov This led to the development of compounds that could selectively target this new receptor. ICI-D 7114 emerged within this paradigm as a selective β3-adrenoceptor agonist, designed to stimulate these atypical receptors with minimal effect on the classical β1 or β2 subtypes. medkoo.comnih.gov Its development allowed researchers to more precisely probe the functions of the β3-adrenoceptor, particularly its role in energy metabolism, without the confounding cardiovascular effects associated with less selective agonists. nih.govnih.gov

Significance of Selective β3-Adrenoceptor Agonists in Biological Systems

The primary significance of selective β3-adrenoceptor agonists lies in their ability to regulate energy balance. researchgate.net These receptors are found predominantly on the surface of adipocytes (fat cells), especially in brown adipose tissue (BAT). researchgate.net

The key functions modulated by selective β3-agonists like ICI-D 7114 include:

Thermogenesis: Activation of β3-adrenoceptors in BAT stimulates a process called non-shivering thermogenesis, where energy is expended to produce heat. medkoo.comnih.gov This is mediated by the uncoupling protein 1 (UCP1), which redirects the proton flow in mitochondria to generate heat instead of ATP. frontierspartnerships.org ICI-D 7114 has been shown to selectively stimulate brown fat and increase whole-body oxygen consumption. medkoo.comfrontierspartnerships.org

Lipolysis: In both brown and white adipose tissue, β3-adrenoceptor stimulation is a major driver of lipolysis—the breakdown of stored triglycerides into free fatty acids and glycerol, which can then be used for energy. nih.govmdpi.com Studies in rodents were instrumental in postulating the existence of a third β-adrenoceptor subtype based on lipolytic responses. nih.gov

Metabolic Regulation: Through their effects on thermogenesis and lipolysis, β3-agonists have shown potential in animal models for managing obesity and improving glucose and lipid homeostasis. medkoo.comnih.gov Research has explored their role in appetite regulation and their potential as treatments for type 2 diabetes. researchgate.netmdpi.com

The development of selective agonists was crucial because earlier, non-selective drugs suffered from a lack of specificity, leading to undesirable side effects. nih.gov The ability to target the β3-adrenoceptor specifically has been a significant advance in understanding and potentially treating metabolic disorders. mdpi.com

Historical Overview of ICI-D 7114 (hydrochloride) Development as a Research Tool

The development of ICI-D 7114 hydrochloride by Imperial Chemical Industries (ICI) was a direct result of the concerted effort to create selective thermogenic drugs for the potential treatment of obesity. nih.gov This effort was spurred by two key findings in the preceding decade: the recognition of BAT's role in energy expenditure and the demonstration that BAT activity was modulated by the atypical β3-adrenoceptor. nih.gov

ICI-D 7114 was one of several compounds developed to target the rodent β3-receptor. nih.gov It was characterized as a novel, peripherally acting agonist that could stimulate thermogenesis at doses that had minimal impact on β1 or β2 adrenoceptors. nih.gov Early studies in the early 1990s established its profile, demonstrating its ability to activate BAT and increase whole-body oxygen consumption in rats. medkoo.comfrontierspartnerships.org

Research using ICI-D 7114 helped to solidify the role of the β3-adrenoceptor in metabolic regulation. For instance, experiments in rat esophageal smooth muscle helped to demonstrate that the relaxant effects of certain agonists were mediated through atypical β/β3-adrenoceptors. capes.gov.br However, like many early β3-agonists developed against rodent receptors, its efficacy did not translate effectively to humans, with one study noting it was nearly devoid of thermogenic activity in clinical trials. nih.govnih.gov Despite its limited clinical utility, ICI-D 7114 remains a valuable tool in preclinical and laboratory research for studying the fundamental biology of the β3-adrenergic system in various animal models and tissue preparations. frontierspartnerships.orgcapes.gov.brresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of ICI-D 7114 (hydrochloride)

| Property | Value | Source(s) |

|---|---|---|

| Synonym(s) | ZD-7114 hydrochloride, ZD 7114 | medkoo.comsigmaaldrich.com |

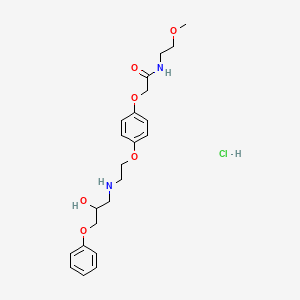

| Chemical Name | (S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]-N-(2-methoxyethyl)phenoxyacetamide hydrochloride | tocris.com |

| CAS Number | 129689-28-7 | medkoo.comsigmaaldrich.com |

| Molecular Formula | C22H30N2O6 · HCl | sigmaaldrich.com |

| Molecular Weight | 454.95 g/mol | medkoo.comtocris.com |

| Form | Powder | sigmaaldrich.com |

| Color | White to off-white | sigmaaldrich.com |

| Solubility | Water: >20 mg/mL | sigmaaldrich.com |

Table 2: Selected Research Findings for ICI-D 7114 (hydrochloride)

| Research Area | Finding | Model System | Source(s) |

|---|---|---|---|

| Receptor Selectivity | Potent and selective agonist of the β3-adrenoceptor. | In vitro assays | medchemexpress.comchembk.com |

| Thermogenesis | Stimulates brown adipose tissue (BAT) and increases whole-body oxygen consumption and energy expenditure. | Rats | nih.govfrontierspartnerships.org |

| Lipolysis | Stimulates lipolysis; however, some studies noted it did not induce a lipolytic response in human omental adipocytes. | Rodent and Human Adipocytes | nih.govresearchgate.net |

| Smooth Muscle Relaxation | Mediates relaxation in rat esophageal smooth muscle through atypical β/β3-adrenoceptors. | Rat Esophageal Tissue | capes.gov.br |

| Gastrointestinal Motility | Inhibits spontaneous contractile activity in the rat ileum, mediated primarily by muscular β3-receptors. | Rat Ileal Muscle Strips | core.ac.uk |

| Neuroendocrine Effects | Affects neuroendocrine mechanisms that control energy balance. | Laboratory studies | tocris.com |

Structure

2D Structure

Properties

IUPAC Name |

2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAMZVQSGDBGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Ici D 7114 Hydrochloride Action

Receptor Binding and Selectivity Profiling of ICI-D 7114 (hydrochloride)

Affinity and Potency at β3-Adrenoceptors

ICI-D 7114 is characterized as a potent agonist for the β3-adrenergic receptor. medchemexpress.com Studies have demonstrated its ability to stimulate whole-body oxygen consumption and BAT activity in various animal models. researchgate.netnih.gov In conscious rats, ICI-D 7114 stimulated oxygen consumption with an ED50 of 0.04 mg/kg (orally) and BAT mitochondrial guanosine (B1672433) diphosphate (B83284) (GDP)-binding with an ED50 of 0.15 mg/kg (orally). researchgate.netnih.gov The active metabolite of ICI-D 7114, known as ICI 215001, has been shown to increase the expression of uncoupling protein (UCP) and its mRNA in brown adipocytes in a dose-dependent manner, an effect partially reduced by the β3-antagonist bupranolol. researchgate.net

In rat esophageal smooth muscle, ICI-D 7114 demonstrated a pD2 value of 8.03, indicating its high potency, which was comparable to other β3-adrenoceptor agonists. capes.gov.br The pD2 value is the negative logarithm of the agonist concentration that produces 50% of the maximal effect.

Functional Selectivity over β1 and β2 Adrenoceptors

A key characteristic of ICI-D 7114 is its functional selectivity for β3-adrenoceptors over β1 and β2 subtypes. nih.gov Research indicates that ICI-D 7114 stimulates thermogenesis at doses that have minimal effects on β1- or β2-adrenoceptors. nih.govmedkoo.com This selectivity is evident from the lack of chronotropic effects on the heart (a β1-mediated response) at thermogenically active doses. researchgate.netnih.gov

Furthermore, administration of ICI-D 7114 or its acid metabolite did not produce effects in a cat soleus muscle model of tremor, nor did it affect blood potassium levels in conscious dogs, both of which are indicative of a lack of activity at β2-adrenoceptors. researchgate.netnih.gov This selectivity is a significant feature, as activation of β1 and β2 adrenoceptors is associated with cardiovascular and other side effects.

Comparative Receptor Binding Analyses with Related Agonists (e.g., BRL37344, Isoprenaline, Noradrenaline)

When compared to other adrenergic agonists, ICI-D 7114 exhibits a distinct profile. While reference β-adrenoceptor agonists like isoprenaline and clenbuterol (B1669167) also stimulate oxygen consumption and BAT activity, they are less selective and produce effects on heart rate at comparable doses. researchgate.netnih.gov In contrast, ICI-D 7114's thermogenic effects are achieved without significant cardiac stimulation. researchgate.net

In studies on rat esophageal smooth muscle, ICI-D 7114's potency (pD2 value of 8.03) was found to be in the same range as BRL 37344 (pD2 of 8.16) and isoprenaline (pD2 of 7.82), but significantly higher than noradrenaline (pD2 of 6.46). capes.gov.br However, in human omental adipocytes, some studies found that ICI-D 7114, unlike BRL 37344, did not have lipolytic effects, highlighting species-specific differences in agonist activity. nih.gov

Table 1: Comparative Potency (pD2) of Adrenergic Agonists in Rat Esophageal Smooth Muscle

| Agonist | pD2 Value |

|---|---|

| BRL 37344 | 8.16 |

| ICI-D 7114 | 8.03 |

| Isoprenaline | 7.82 |

| Noradrenaline | 6.46 |

Data sourced from a study on rat esophageal smooth muscle. capes.gov.br

Molecular Interactions with Adrenergic Receptor Components

The interaction of ICI-D 7114 with the β3-adrenoceptor leads to the activation of downstream signaling pathways. While specific high-resolution structural data on the ICI-D 7114-β3-adrenoceptor complex is limited, the functional outcomes suggest a classic agonist-receptor interaction. The binding of ICI-D 7114 to the receptor induces a conformational change, which is the initial step in signal transduction. nih.gov The chemical structure of ICI-D 7114, (S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]-N-(2-methoxyethyl)phenoxyacetamide hydrochloride, is crucial for its selective binding to the β3-adrenoceptor. tocris.com

Intracellular Signaling Cascades Modulated by ICI-D 7114 (hydrochloride)

G-Protein Coupled Receptor Activation Mechanisms

β-adrenergic receptors, including the β3 subtype, are G-protein coupled receptors (GPCRs). nih.govfrontiersin.org The binding of an agonist like ICI-D 7114 to a GPCR initiates a cascade of intracellular events. nih.gov This process begins with the activation of the receptor, which then interacts with and activates a heterotrimeric G-protein. frontiersin.org

For β3-adrenoceptors, agonist binding typically leads to the activation of the Gs (stimulatory) G-protein. ijpsonline.com This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein. frontiersin.org The activated Gαs-GTP complex then dissociates from the βγ-subunits and goes on to activate adenylyl cyclase. ijpsonline.com Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). ijpsonline.com

Studies have shown that the effects of ZD 7114 (ICI-D 7114) can be associated with an increase in cAMP production. conicet.gov.ar For instance, in rat atria, the positive chronotropic effect of ZD 7114 was accompanied by an increase in endogenous cAMP accumulation, and this effect was antagonized by an adenylate cyclase inhibitor. conicet.gov.ar This provides direct evidence for the involvement of the Gs-adenylyl cyclase-cAMP pathway in the mechanism of action of ICI-D 7114.

Downstream Signaling Pathways and Second Messenger Modulation (e.g., cAMP accumulation)

The mechanism of action of ICI-D 7114 (hydrochloride), a selective β3-adrenoceptor agonist, is primarily initiated through its binding to the β3-adrenoceptor, a G-protein-coupled receptor (GPCR). medchemexpress.comnih.gov This interaction triggers a cascade of intracellular signaling events, with the modulation of second messengers, particularly cyclic AMP (cAMP), being a central feature.

Upon agonist binding, the β3-adrenoceptor couples to the stimulatory G-protein (Gs). This activation leads to the stimulation of adenylate cyclase, the enzyme responsible for converting ATP into cAMP. ijpsonline.com The resultant increase in intracellular cAMP levels is a critical step in mediating the physiological effects of ICI-D 7114. Research in isolated rodent atria has demonstrated that the selective β3-adrenoceptor agonist ZD 7114 (ICI-D 7114) stimulates the frequency of contraction in a dose-dependent manner, an effect that significantly correlates with the accumulation of cAMP. conicet.gov.ar This chronotropic effect and the associated cAMP production were effectively antagonized by the adenylate cyclase inhibitor SQ 22536, confirming that the response is directly mediated by the cAMP pathway. conicet.gov.ar

Studies utilizing Chinese Hamster Ovary (CHO) cells engineered to express the human β3-adrenoceptor further elucidate this pathway. In this model, ZD 7114 was shown to stimulate both ³H-cAMP accumulation and the production of a CRE-luciferase reporter gene, which is responsive to cAMP levels. pa2online.org Interestingly, this research suggested a complex interaction, with the response to ZD 7114 being best described by a two-component model, hinting at potentially different agonist conformations or states of the receptor. pa2online.org

Beyond the primary cAMP pathway, evidence suggests that ICI-D 7114 can engage in signaling cross-talk. In rodent atrial tissue, while the primary positive chronotropic effect is driven by cAMP, a countervailing negative chronotropic effect modulated by the nitric oxide-cyclic GMP (NO-cGMP) pathway has also been observed. conicet.gov.ar The action of ZD 7114 on heart frequency was enhanced when nitric oxide synthase (NOS) or soluble guanylate cyclase were inhibited, indicating a negative cross-talk between the cAMP and NO-cGMP pathways in this specific tissue. conicet.gov.ar Furthermore, investigations suggest the agonist's stimulation may also involve an increase in phosphoinositide (PI) hydrolysis. conicet.gov.ar

Table 1: Effect of ICI-D 7114 (ZD 7114) on cAMP Accumulation in Experimental Models

| Experimental Model | Observation | Key Findings | Reference |

|---|---|---|---|

| Isolated Rodent Atria | Dose-dependent increase in contraction frequency. | The increase in frequency significantly correlated with cAMP accumulation. The effect was antagonized by an adenylate cyclase inhibitor. | conicet.gov.ar |

| CHO Cells (expressing human β3-AR) | Stimulation of ³H-cAMP accumulation and CRE-luciferase production. | The response was characterized by a two-component model, suggesting complex receptor pharmacology. | pa2online.org |

Influence on Effector Systems

The signaling cascades initiated by ICI-D 7114 (hydrochloride) culminate in the modulation of various physiological effector systems. As a selective β3-adrenoceptor agonist, its most prominent effects are observed in metabolic regulation, particularly thermogenesis and lipid homeostasis. medkoo.comnih.gov

The primary effector system targeted by ICI-D 7114 is brown adipose tissue (BAT). nih.govnih.gov Activation of β3-adrenoceptors in brown adipocytes stimulates a thermogenic program. nih.gov Studies have shown that ICI-D 7114 treatment activates BAT and increases whole-body oxygen consumption in rats. nih.gov This thermogenic effect is a direct consequence of the upstream signaling events, leading to increased energy expenditure. nih.gov The compound is effective at stimulating thermogenesis at doses that have minimal impact on β1 or β2 adrenoceptors, which are associated with cardiovascular effects. medkoo.comnih.gov

ICI-D 7114 also exerts significant influence on lipid metabolism. In animal models of obesity and disturbed glucose and lipid homeostasis, it has shown beneficial effects. medkoo.comnih.gov For instance, in rats fed a high-fat cafeteria diet, treatment with ZD 7114 prevented the excessive accumulation of triacylglycerol (TAG) and diacylglycerol (DAG) in skeletal muscle. researchgate.net This modulation of lipid content in muscle is a key outcome of β3-adrenoceptor activation and may contribute to improved insulin (B600854) sensitivity. researchgate.net

Beyond metabolic control, ICI-D 7114 affects other effector systems, such as smooth and cardiac muscle. In the heart, as previously mentioned, it produces a positive chronotropic (heart rate) effect in isolated rodent atria via the cAMP pathway. conicet.gov.ar In other tissues, such as the guinea-pig ileum, ICI-D 7114 has been evaluated for its effects on histamine-induced contractions, demonstrating its broader pharmacological profile on smooth muscle function. tocris.com

Table 2: Influence of ICI-D 7114 (hydrochloride) on Various Effector Systems

| Effector System | Physiological Effect | Experimental Evidence | Reference |

|---|---|---|---|

| Brown Adipose Tissue (BAT) | Stimulation of thermogenesis | Increased BAT mitochondrial GDP-binding and whole-body oxygen consumption in rats. | nih.gov |

| Whole-Body Metabolism | Increased energy expenditure | Stimulates whole-body oxygen consumption in conscious rats, cats, and dogs. | nih.gov |

| Skeletal Muscle | Regulation of lipid content | Prevented the accumulation of triacylglycerol (TAG) and diacylglycerol (DAG) in diet-induced obese rats. | researchgate.net |

| Cardiac Muscle (Rodent Atria) | Increased heart rate (chronotropy) | Induced a dose-dependent increase in the frequency of contraction. | conicet.gov.ar |

| Smooth Muscle (Guinea-pig Ileum) | Modulation of contraction | Evaluated for effects on histamine-contracted ileum. | tocris.com |

Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | ICI-D 7114 (hydrochloride) | | ZD 7114 (hydrochloride) | | SQ 22536 | | Isoprenaline | | Clenbuterol | | Propranolol | | Metoprolol | | ICI 118,551 | | BRL 37344 | | CGP 12177A | | Oxprenolol | | Pindolol | | SR 59230A | | Fenoterol | | Alprenolol | | BRL 26,830 | | CL 316 ,243 | | TAK-677 | | L-796,568 |

Preclinical Pharmacological Characterization of Ici D 7114 Hydrochloride

In Vitro Pharmacological Studies

The in vitro pharmacological profile of ICI-D 7114 has been established through a series of studies on cellular and isolated tissue preparations, revealing its high affinity and selectivity for the β3-adrenoceptor.

Cellular Assays for Agonist Efficacy

Studies utilizing Chinese hamster ovary (CHO) cells expressing cloned human β-adrenoceptor subtypes are instrumental in determining the selectivity and potency of adrenergic agonists. elsevierpure.com In such assays, the ability of a compound to stimulate the production of cyclic AMP (cAMP) upon binding to the receptor is a key measure of its agonist efficacy. While specific data for ICI-D 7114 in these cellular systems is not detailed in the provided search results, the methodology allows for a precise determination of an agonist's potency (EC50) and intrinsic activity at each receptor subtype (β1, β2, and β3). For other known β3-adrenoceptor agonists, these assays have demonstrated varying degrees of selectivity and potency, highlighting the importance of this experimental approach in characterizing novel compounds like ICI-D 7114. elsevierpure.com

Evaluation in Isolated Tissue Preparations

To understand the physiological effects of ICI-D 7114, its activity has been assessed in various isolated tissue preparations from guinea pigs. These experiments provide insights into its functional effects on different organ systems.

In the guinea-pig isolated ileum, ICI-D 7114 has been shown to inhibit contractile responses induced by histamine. nih.gov This inhibitory effect is indicative of agonist activity at β-adrenoceptors, which mediate smooth muscle relaxation. The potency of ICI-D 7114 in this preparation was found to be comparable to that of the non-selective β-adrenoceptor agonist, isoprenaline, and the β3-selective agonist, BRL 37344. nih.gov

Table 1: Relative Potency of Adrenoceptor Agonists in Guinea-Pig Ileum

| Agonist | Relative Potency |

|---|---|

| Isoprenaline | 1 |

| ICI-D 7114 | 1.1 |

| Noradrenaline | 0.5 |

This table illustrates the relative potency of various adrenoceptor agonists in inhibiting histamine-induced contractions in the guinea-pig ileum, with Isoprenaline as the reference compound.

The β3-adrenoceptor is often referred to as an "atypical" β-adrenoceptor due to its distinct pharmacological properties compared to β1 and β2 subtypes. Research in guinea-pig tissues, such as the duodenum and colon, has helped to characterize these atypical responses. nih.govsemanticscholar.org The relaxant effects mediated by these receptors are notably resistant to blockade by classical non-selective β-blockers like propranolol. nih.gov

In the guinea-pig ileum, the inhibitory responses to ICI-D 7114, in the presence of propranolol, were competitively antagonized by alprenolol, yielding a pA2 value of 6.44 for isoprenaline and apparent pKB values of 6.53 and 6.57 for ICI-D 7114 and BRL 37344, respectively. nih.gov These findings strongly suggest that the effects of ICI-D 7114 in this tissue are mediated through the atypical β-adrenoceptor. nih.gov

To further assess its selectivity, ICI-D 7114 was evaluated in guinea-pig right atrium and tracheal chain preparations, tissues rich in β1 and β2-adrenoceptors, respectively. At concentrations ranging from 1 nM to 10 µM, ICI-D 7114 did not produce any significant change in the rate of beating of the right atrium or the resting tone of the tracheal chain. nih.gov However, it did exhibit a selective blockade of the responses to isoprenaline in these tissues, with apparent pKB values of 7.63 in the atrium and 5.85 in the tracheal chain. nih.gov This indicates that while ICI-D 7114 has minimal to no agonist activity at β1 and β2-adrenoceptors, it can act as an antagonist at these subtypes at higher concentrations. nih.gov

In Vivo Preclinical Model Applications and Observed Responses

The in vivo effects of ICI-D 7114 have been investigated in various animal models, primarily focusing on its thermogenic and metabolic properties. These studies have provided evidence for its potential as a therapeutic agent for obesity and related metabolic disorders. nih.gov

In preclinical models, ICI-D 7114 has been shown to stimulate thermogenesis, the process of heat production, at doses that have minimal effects on β1 or β2-adrenoceptors. nih.gov This selective stimulation of thermogenesis is attributed to its agonist activity on β3-adrenoceptors located in brown adipose tissue (BAT). Activation of BAT leads to an increase in energy expenditure, which can contribute to weight management. nih.gov

Furthermore, studies in animal models of obesity and dysregulated glucose and lipid homeostasis have demonstrated that treatment with ICI-D 7114 can lead to beneficial effects. nih.gov These findings suggest that the selective activation of β3-adrenoceptors by ICI-D 7114 can improve metabolic parameters, offering a potential therapeutic strategy for conditions characterized by metabolic dysfunction.

Stimulation of Brown Adipose Tissue (BAT) Activity and Thermogenesis

ICI-D 7114 has been identified as a selective agonist for β3-adrenergic receptors, which are predominantly found in brown adipose tissue. nih.govmedchemexpress.com This selectivity allows it to stimulate thermogenesis with minimal effects on β1 or β2 adrenoceptors, which are associated with cardiovascular functions. nih.gov The compound activates BAT, leading to an increase in energy expenditure, even in species or conditions where the intrinsic capacity for thermogenesis is low. nih.gov

Studies in conscious rats, cats, and dogs have demonstrated that ICI-D 7114 stimulates whole-body oxygen consumption. invivochem.com In rats, oral administration of ICI-D 7114 was shown to increase oxygen consumption with an ED50 of 0.04 mg/kg. invivochem.com This effect is indicative of an increased metabolic rate and thermogenic activity. In contrast to less selective β-adrenoceptor agonists like isoprenaline and clenbuterol (B1669167), the thermogenic effects of ICI-D 7114 are not accompanied by significant effects on heart rate at comparable doses. invivochem.com

A key indicator of thermogenic activity in brown adipose tissue is the binding of guanosine (B1672433) diphosphate (B83284) (GDP) to the uncoupling protein 1 (UCP1) in the mitochondrial inner membrane. nih.gov Treatment with ICI-D 7114 in rats has been shown to stimulate mitochondrial GDP-binding in BAT, with an oral ED50 of 0.15 mg/kg. invivochem.com This action signifies the uncoupling of oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat. mdpi.com The ability of ICI-D 7114 to increase the number of available BAT mitochondrial GDP binding sites is a crucial aspect of its thermogenic mechanism. nih.gov

Research on raccoon dog adipocytes has been conducted to explore the potential of various compounds to induce the "browning" of white adipose tissue, a process characterized by the expression of UCP1. nih.govresearchgate.net In one study, raccoon dog adipocytes were treated with several β-AR agonists, including ICI-D 7114 (referred to as ZD 7114 in the study), to assess their effect on UCP1 mRNA expression. nih.gov

Chronic treatment with 1 µmol/L of ICI-D 7114 for 7 days did not result in a significant change in the relative UCP1 expression in raccoon dog adipocytes. nih.gov This was in contrast to the acute treatment with a high concentration of isoprenaline, which served as a positive control and did increase UCP1 expression. nih.govresearchgate.net These findings suggest that the response to β-adrenergic stimulation can vary between species and experimental conditions. researchgate.net

| Compound | Concentration | Treatment Duration | Effect on UCP1 Expression in Raccoon Dog Adipocytes |

|---|---|---|---|

| ICI-D 7114 (ZD 7114) | 1 µmol/L | 7 days (Chronic) | No significant change nih.gov |

| Noradrenaline | 1 µmol/L | 7 days (Chronic) | No significant change nih.gov |

| Isoprenaline | 1 µmol/L | 7 days (Chronic) | No significant change nih.gov |

| Isoprenaline (Positive Control) | 100 µmol/L | 24 hours (Acute) | Increased expression nih.gov |

Gastrointestinal Pharmacodynamics

Modulation of Gastric Mucosal Blood Flow

The integrity of the gastric mucosa is critically dependent on adequate mucosal blood flow, which supplies oxygen and nutrients while removing metabolic waste and noxious agents. The potential for ICI-D 7114 to modulate this vital physiological parameter has been a subject of scientific inquiry.

While direct studies on the effect of ICI-D 7114 on gastric mucosal blood flow are not extensively detailed in the available preclinical literature, research on other β3-adrenoceptor agonists provides some context. For instance, studies on the selective β3-adrenoceptor agonist SR58611A did not show a significant impact on gastric mucosal blood flow, suggesting that the gastroprotective effects of this class of compounds may not be primarily mediated through alterations in blood supply.

In contrast, the non-selective β-adrenoceptor agonist, isoproterenol, has been demonstrated to increase gastric mucosal blood flow. This action is thought to contribute to its protective effects on the gastric mucosa. The differential effects between β-adrenoceptor subtypes highlight the complexity of adrenergic regulation of gastric microcirculation.

Effects on Gastric Motility

Gastric motility, encompassing processes such as accommodation, peristalsis, and emptying, is a complex and highly regulated function. The influence of adrenergic agonists on these processes is multifaceted, with different β-adrenoceptor subtypes playing distinct roles.

Preclinical investigations into the specific effects of ICI-D 7114 on gastric motility are limited. However, a study on isolated rat ileum, a different segment of the gastrointestinal tract, intriguingly revealed that ZD7114 (an alternative designation for ICI-D 7114) acted as an antagonist at β3-adrenoceptors nih.gov. This finding suggests that in this tissue, ICI-D 7114 may inhibit the relaxation typically induced by β3-adrenoceptor stimulation. The extrapolation of this finding to the stomach requires caution, as receptor function can be tissue-specific.

Comparative Pharmacological Responses with other β-Adrenoceptor Agonists in Preclinical Contexts

To better understand the pharmacological profile of ICI-D 7114, it is valuable to compare its actions with those of other β-adrenoceptor agonists in preclinical models of gastric function.

| β-Adrenoceptor Agonist | Receptor Selectivity | Reported Effects on Gastric Mucosal Blood Flow | Reported Effects on Gastric Motility |

| ICI-D 7114 (hydrochloride) | Selective β3-Agonist | Data not available | May act as a β3-antagonist in rat ileum nih.gov |

| Isoproterenol | Non-selective β-Agonist | Increased gastric mucosal blood flow | Prolonged gastric emptying |

| Salbutamol | Selective β2-Agonist | Data not available | Prolonged gastric emptying |

| Prenalterol | Selective β1-Agonist | Data not available | Data not available in the context of gastric motility |

| SR58611A | Selective β3-Agonist | No significant effect | Inhibited gastric acid secretion |

Studies on other β-adrenoceptor agonists have demonstrated varied effects on gastric emptying. For instance, the non-selective β-agonist isoprenaline and the selective β2-agonist salbutamol have been shown to prolong gastric emptying time in human studies researchgate.net. This suggests an inhibitory role for β-adrenoceptor stimulation, particularly via β2-receptors, on gastric motor function.

Furthermore, the selective β3-adrenoceptor agonist SR58611A has been found to inhibit gastric acid secretion, another crucial aspect of gastric function, without significantly altering gastric mucosal blood flow nih.gov. This indicates that β3-adrenoceptor agonists can influence gastric physiology through mechanisms independent of vascular changes.

The contrasting finding of ICI-D 7114 acting as a β3-antagonist in the rat ileum underscores the importance of further research to delineate its specific actions within the stomach and to understand the full spectrum of its comparative pharmacology.

Synthetic Methodologies and Analog Development for Ici D 7114 Hydrochloride

Retrosynthetic Analysis of ICI-D 7114 (hydrochloride)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a molecule with multiple functional groups like ICI-D 7114, this process involves strategic disconnections to devise a viable synthetic route. amazonaws.comslideshare.net

The structure of ICI-D 7114 contains two ether linkages and a secondary amine, presenting several potential points for disconnection. scribd.com A logical approach involves disconnecting the bonds that are most easily formed in the forward synthesis. The key disconnections for an intermediate of ICI-D 7114 are:

C-N Bond Disconnection: The bond between the nitrogen atom and the propanolamine side chain is a prime candidate for disconnection. This retrosynthetic step suggests an epoxide and an amine as the precursor synthons. youtube.com This is a common strategy for synthesizing aryloxypropanolamines.

C-O Ether Bond Disconnections: The two ether linkages can also be disconnected. This would lead to a di-phenol derivative and an appropriate alkyl halide. However, this approach can present challenges with chemoselectivity, as it would be difficult to selectively alkylate one phenolic hydroxyl group in the presence of the other and the basic nitrogen atom. scribd.com

C-N Amide Bond Disconnection: The amide bond can be disconnected to yield a carboxylic acid (or its activated form, like an acyl chloride) and an amine. youtube.com

Considering these possibilities, a common retrosynthetic strategy for ICI-D 7114 would prioritize the C-N bond disconnection of the propanolamine moiety and the C-N amide bond disconnection, as these correspond to reliable and high-yielding chemical reactions. amazonaws.comyoutube.com

Chemical Synthesis Routes and Key Intermediates

Based on the retrosynthetic analysis, the forward synthesis of ICI-D 7114 can be accomplished through a multi-step process involving key intermediates. A plausible synthetic route is outlined below:

Formation of the Phenoxyacetamide Intermediate: The synthesis would likely begin with the alkylation of a protected hydroquinone derivative with an appropriate halo-acetamide.

Formation of the Ether Linkage: The remaining free hydroxyl group of the hydroquinone derivative would then be reacted with a protected amino-ethanol derivative to form the second ether linkage.

Introduction of the Propanolamine Side Chain: After deprotection of the amine, it would be reacted with a phenoxy-propylene oxide (an epoxide) to form the characteristic hydroxy-3-phenoxypropyl)amino] side chain. This reaction is a classic method for constructing β-amino alcohols. youtube.com

Key Intermediates in the Synthesis of ICI-D 7114:

| Intermediate | Structure | Role in Synthesis |

| 4-Hydroxyphenoxyacetic acid derivative | HO-C₆H₄-OCH₂COOH | Precursor for the phenoxyacetamide moiety. |

| N-(2-methoxyethyl)-2-chloroacetamide | ClCH₂CONH(CH₂CH₂OCH₃) | Provides the N-(2-methoxyethyl)acetamide side chain. |

| 2-(4-(2-Aminoethoxy)phenoxy)acetic acid derivative | H₂NCH₂CH₂O-C₆H₄-OCH₂COOH | A key intermediate containing the aminoethoxy-phenoxy core. |

| 1-Phenoxy-2,3-epoxypropane | C₆H₅OCH₂CH(O)CH₂ | The electrophile that reacts with the amine to form the propanolamine side chain. |

This synthetic approach allows for the controlled introduction of the various structural components of ICI-D 7114, leading to the final compound.

Structure-Activity Relationship (SAR) Investigations of ICI-D 7114 (hydrochloride) Analogs

The exploration of the structure-activity relationships of ICI-D 7114 and its analogs has been pivotal in identifying the key molecular features required for potent and selective β3-adrenoceptor agonism.

A primary goal in the development of β3-adrenoceptor agonists is to achieve high selectivity over the β1 and β2 adrenoceptors to minimize cardiovascular side effects. The design and synthesis of derivatives of ICI-D 7114 have focused on modifications of several key structural regions:

The Aryloxypropanolamine Moiety: The (2-hydroxy-3-phenoxypropyl)amino portion is a common feature in many β-adrenergic ligands. Modifications to the phenoxy group can influence receptor affinity and selectivity.

The Linker Region: The ethoxy linker connecting the two aromatic rings plays a role in the spatial orientation of the pharmacophores. Variations in the length and composition of this linker can impact biological activity.

The N-Substituted Acetamide Group: The N-(2-methoxyethyl)phenoxyacetamide tail is a critical determinant of β3-selectivity. Alterations to the substituent on the amide nitrogen and the phenoxy ring have been extensively studied to optimize potency and selectivity. medchemexpress.com

Systematic modifications of these regions have led to the identification of compounds with improved selectivity profiles. For instance, the introduction of specific substituents on the aromatic rings can enhance interactions with the β3-adrenoceptor binding pocket while potentially introducing steric hindrance that reduces affinity for β1 and β2 receptors.

Stereochemistry plays a crucial role in the interaction of chiral drugs with their biological targets. nih.gov ICI-D 7114 has a chiral center at the hydroxyl-bearing carbon of the propanolamine side chain. The biological activity of β-adrenergic agonists is often highly dependent on the stereochemistry at this center, with one enantiomer typically being significantly more active than the other.

For aryloxypropanolamine β-agonists, the (S)-enantiomer is generally associated with higher potency. medkoo.com This stereochemical preference is due to the specific three-dimensional arrangement of the hydroxyl group, the amino group, and the aryloxy moiety, which allows for optimal interaction with the amino acid residues in the binding site of the β3-adrenoceptor. The (R)-enantiomer, having a different spatial arrangement, would not be able to form the same key interactions and would therefore be expected to have significantly lower affinity and efficacy. nih.gov Therefore, the synthesis of ICI-D 7114 as a single enantiomer is critical for maximizing its therapeutic effect.

Discovery and Preclinical Evaluation of Structurally Related β3-Adrenoceptor Agonists (e.g., ZD2079/Talibegron)

The research that led to ICI-D 7114 also paved the way for the discovery of other structurally related β3-adrenoceptor agonists. One such compound is ZD2079, also known as Talibegron. While structurally distinct from ICI-D 7114, it shares the common goal of selective β3-adrenoceptor activation.

Preclinical evaluation of these compounds in animal models of obesity and diabetes has been essential to characterize their therapeutic potential. For example, studies with the related compound ZD7114 in obese fa/fa Zucker rats have shown that treatment can significantly activate brown adipose tissue thermogenesis and reduce weight gain without affecting food intake. nih.gov These findings support the concept that selective β3-adrenoceptor agonists can increase energy expenditure. nih.govnih.gov

The preclinical data for these compounds have provided valuable insights into their mechanisms of action and have guided the clinical development of β3-adrenoceptor agonists for the treatment of metabolic disorders.

Advanced Research Perspectives and Future Directions for Ici D 7114 Hydrochloride

Integration into Systems Pharmacology Models for Comprehensive Biological Understanding

Systems pharmacology offers a powerful approach to understanding the complex interactions of a drug within a biological system. By integrating experimental data into computational models, it is possible to simulate and predict drug effects on a holistic level. To date, specific systems pharmacology models incorporating ICI-D 7114 (hydrochloride) are not extensively documented in publicly available research.

The development of such models would represent a significant step forward in comprehending the multifaceted effects of this compound. A quantitative systems pharmacology (QSP) model for ICI-D 7114 (hydrochloride) could integrate its pharmacokinetic and pharmacodynamic data with known physiological pathways it modulates. This would allow for a more nuanced understanding of how its action on β3-adrenoceptors in brown adipose tissue (BAT) translates to systemic effects on energy homeostasis. Such models could predict the long-term consequences of β3-adrenoceptor activation and identify potential off-target effects or compensatory mechanisms that might arise.

Future research in this area would involve:

Data Integration: Compiling existing in vitro and in vivo data on ICI-D 7114 (hydrochloride), including binding affinities, signaling pathway activation, and effects on oxygen consumption and substrate utilization.

Model Development: Constructing a multi-scale model that connects the molecular interactions of ICI-D 7114 (hydrochloride) with its target receptors to the cellular responses in adipocytes and, subsequently, to the physiological outcomes at the whole-body level.

Simulation and Prediction: Utilizing the model to simulate the effects of different experimental conditions and to predict the compound's impact on various metabolic parameters, potentially identifying new biomarkers of its activity.

Exploration of Potential Synergistic Effects with other Pharmacological Agents (e.g., PPAR agents)

The exploration of synergistic interactions between ICI-D 7114 (hydrochloride) and other pharmacological agents, particularly those targeting metabolic pathways, holds considerable therapeutic potential. Peroxisome proliferator-activated receptors (PPARs) are key regulators of lipid and glucose metabolism, making them attractive targets for combination therapies.

A hypothetical synergistic mechanism could involve ICI-D 7114 (hydrochloride) promoting the expression of PPARs, thereby sensitizing the cells to the effects of a co-administered PPAR agonist. This could lead to a more potent and comprehensive regulation of metabolic homeostasis than either agent could achieve alone.

Future research should focus on:

In Vitro Co-administration Studies: Investigating the combined effects of ICI-D 7114 (hydrochloride) and various PPAR agonists (α, γ, and dual agonists) on adipocyte differentiation, lipolysis, and gene expression.

Preclinical In Vivo Models: Evaluating the efficacy of combination therapy in animal models of obesity and type 2 diabetes, monitoring key metabolic parameters such as body weight, glucose tolerance, and lipid profiles.

| Treatment Group | Relative PPARα mRNA Expression (Liver) | Relative PPARγ mRNA Expression (Liver) | Relative ApoA-I mRNA Expression (Liver) |

|---|---|---|---|

| Atherosclerotic Model | Baseline | Baseline | Baseline |

| High-Dose β3-AR Agonist | Increased | Increased | Increased |

Mechanistic Elucidation of Atypical β-Adrenoceptor Function using ICI-D 7114 (hydrochloride)

ICI-D 7114 (hydrochloride) has been instrumental in characterizing the function of "atypical" β-adrenoceptors, which are now largely recognized as β3-adrenoceptors. nih.gov However, a deeper mechanistic understanding of how this compound interacts with its receptor and elicits downstream signaling is still an area of active investigation. The pharmacology of β-adrenoceptors can be complex, with evidence of ligand-directed signaling and potential allosteric interactions. nih.gov

Key research questions to be addressed include:

What are the specific structural determinants of the interaction between ICI-D 7114 (hydrochloride) and the β3-adrenoceptor?

Does ICI-D 7114 (hydrochloride) exhibit biased agonism, preferentially activating certain downstream signaling pathways over others?

Are there any allosteric binding sites on the β3-adrenoceptor that can be modulated by ICI-D 7114 (hydrochloride) or other molecules?

Role of ICI-D 7114 (hydrochloride) as a Probe for Investigating Metabolic Homeostasis

Given its selectivity for the β3-adrenoceptor and its pronounced effects on thermogenesis, ICI-D 7114 (hydrochloride) serves as a valuable molecular probe for investigating the intricate mechanisms of metabolic homeostasis. nih.gov Its ability to stimulate brown adipose tissue (BAT) activity allows researchers to dissect the role of this tissue in whole-body energy expenditure and substrate metabolism. nih.gov

By using ICI-D 7114 (hydrochloride) to activate BAT, scientists can trace the metabolic fate of various substrates, such as glucose and fatty acids, and identify the downstream signaling molecules and gene networks involved in the thermogenic response. This can provide insights into how BAT communicates with other organs to regulate systemic metabolism.

Future applications of ICI-D 7114 (hydrochloride) as a research probe include:

Metabolomic and Transcriptomic Studies: Analyzing the global changes in metabolites and gene expression in BAT and other tissues following treatment with ICI-D 7114 (hydrochloride).

Imaging Studies: Employing advanced imaging techniques to visualize the activation of BAT and the uptake of metabolic substrates in real-time in response to ICI-D 7114 (hydrochloride) administration.

Investigating Inter-organ Crosstalk: Using ICI-D 7114 (hydrochloride) to stimulate BAT and then examining the effects on other metabolic organs, such as the liver, skeletal muscle, and white adipose tissue, to understand the systemic metabolic network.

| Parameter | ED50 (mg/kg, p.o.) | Effect |

|---|---|---|

| Oxygen Consumption | 0.04 | Stimulated |

| BAT Mitochondrial GDP-Binding | 0.15 | Stimulated |

Development of Novel Research Tools and Chemical Probes based on the ICI-D 7114 (hydrochloride) Scaffold

The chemical structure of ICI-D 7114 (hydrochloride) provides a promising scaffold for the development of novel research tools and chemical probes. By modifying its structure, it may be possible to create new molecules with enhanced properties, such as improved selectivity, altered signaling bias, or the inclusion of reporter tags for imaging studies.

Medicinal chemistry efforts could focus on synthesizing analogs of ICI-D 7114 (hydrochloride) to explore the structure-activity relationships at the β3-adrenoceptor. This could lead to the identification of new agonists with different potency and efficacy profiles, or even antagonists that could be used to probe the physiological roles of the β3-adrenoceptor.

The development of fluorescently labeled or radiolabeled versions of ICI-D 7114 (hydrochloride) would be particularly valuable for:

Receptor Visualization: Enabling the direct visualization of β3-adrenoceptor distribution and trafficking in cells and tissues.

Binding Assays: Facilitating high-throughput screening for new β3-adrenoceptor ligands.

In Vivo Imaging: Allowing for non-invasive imaging of β3-adrenoceptor expression and occupancy in living organisms.

While the development of novel pyrrolidine (B122466) scaffolds has been explored for β3-adrenergic receptor agonists, further derivatization of the ICI-D 7114 scaffold itself remains a viable avenue for creating more specialized research tools. nih.gov

Q & A

Q. How can researchers integrate ICI-D 7114 into multidisciplinary studies (e.g., neuroprotection or cardiovascular research) while maintaining methodological rigor?

- Methodological Answer :

- Collaborative Frameworks : Partner with labs specializing in target systems (e.g., TRPV1 channels or smooth muscle physiology).

- Ethical Compliance : Obtain IRB/IACUC approvals for human/animal studies. Reference SOC 7114 Social Change course guidelines for interdisciplinary data synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.